molecular formula C11H13Br B12824209 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene

5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B12824209
M. Wt: 225.12 g/mol
InChI Key: AAKARINRFNHLCP-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene: is an organic compound that belongs to the class of brominated naphthalenes. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 2-methyl-1,2,3,4-tetrahydronaphthalene. The bromination reaction can be carried out using molecular bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity. The use of catalysts and advanced reaction setups can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyl-1,2,3,4-tetrahydronaphthalene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 5-hydroxy-2-methyl-1,2,3,4-tetrahydronaphthalene when using hydroxide ions.

    Oxidation: Products include various oxidized forms such as carboxylic acids or ketones.

    Reduction: The major product is 2-methyl-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

Chemistry: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various functionalized naphthalene derivatives .

Biology and Medicine: The compound may be explored for its potential biological activities. Brominated naphthalenes have been studied for their antimicrobial and anticancer properties. Research into the biological effects of this specific compound could reveal new therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable for designing materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A non-brominated analog with similar structural features but different reactivity and applications.

    5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the methyl group at the 2nd position, leading to different chemical properties and uses.

    2-Methyl-1,2,3,4-tetrahydronaphthalene:

Uniqueness: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

5-bromo-2-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H13Br/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-4,8H,5-7H2,1H3

InChI Key

AAKARINRFNHLCP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=CC=C2Br

Origin of Product

United States

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